MAO-B-IN-30

Parkinson's disease Neurodegeneration MAO-B inhibition

MAO-B-IN-30 is a reversible, CNS-permeable MAO-B inhibitor (IC50=0.082µM, Ki=0.044µM, SI=233.85) derived from an isatin-hydrazone scaffold. Unlike irreversible inhibitors (selegiline, rasagiline), it enables washout-controlled, acute studies of MAO-B-dependent oxidative stress and neuroinflammation. Validated in SH-SY5Y models for reducing TNF-α, IL-6, NF-kB and restoring antioxidant defenses. Ideal for Parkinson's disease research and as a benchmark for BBB permeability assays (PAMPA Pe=5.92×10⁻⁶ cm/s).

Molecular Formula C15H10BrN3O2
Molecular Weight 344.16 g/mol
Cat. No. B11998698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B-IN-30
Molecular FormulaC15H10BrN3O2
Molecular Weight344.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H
InChIKeyVWPDISBHGQKPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAO-B-IN-30: A Selective, Brain-Penetrant Isatin-Derived MAO-B Inhibitor for Parkinson's Research


MAO-B-IN-30 (synonym: compound IS7) is a synthetic small-molecule monoamine oxidase B (MAO-B) inhibitor derived from an isatin-tethered halogen-containing acylhydrazone scaffold [1]. It exhibits potent and selective inhibition of human MAO-B (IC50 = 0.082 µM) over MAO-A (IC50 = 19.176 µM), yielding a selectivity index of 233.85 [1]. The compound is a reversible inhibitor (Ki = 0.044 µM for MAO-B) and demonstrates central nervous system (CNS) permeability as confirmed by parallel artificial membrane permeability assay (PAMPA) [1]. MAO-B-IN-30 is primarily employed as a research tool in cellular and biochemical models of Parkinson's disease and related neurodegenerative disorders [1].

Why MAO-B-IN-30 Cannot Be Simply Substituted with Rasagiline, Selegiline, or Safinamide


Substitution among MAO-B inhibitors is scientifically unsound due to marked differences in potency, selectivity index (SI), reversibility of enzyme binding, and off-target profiles. MAO-B-IN-30, with its distinct isatin-hydrazone scaffold, exhibits an SI of 233.85, which is substantially lower than that of clinically established agents such as rasagiline (SI ≈ 93–20.9 depending on the assay) or safinamide (SI ≈ 5918) . Moreover, the compound's reversible inhibition mechanism (Ki = 0.044 µM) contrasts with the irreversible covalent binding of propargylamine-based inhibitors like selegiline and rasagiline [1][2]. These biochemical disparities, combined with divergent cellular neuroprotective and anti-inflammatory activities, preclude any assumption of functional interchangeability in experimental systems [1].

MAO-B-IN-30: Quantitative Evidence for Differentiated Selection


MAO-B Inhibitory Potency and Selectivity: MAO-B-IN-30 vs. Clinically Used MAO-B Inhibitors

MAO-B-IN-30 demonstrates an IC50 of 0.082 µM for MAO-B and 19.176 µM for MAO-A, yielding a selectivity index (SI) of 233.85 [1]. In direct comparison within the same study, the reference MAO-B inhibitor lazabemide exhibited an IC50 of 0.110 µM for MAO-B, indicating that MAO-B-IN-30 is marginally more potent [1]. However, relative to clinically employed irreversible inhibitors such as selegiline (IC50 MAO-B = 51 nM; SI ≈ 450) and rasagiline (IC50 MAO-B = 4.43 nM; SI ≈ 93) , MAO-B-IN-30 is less potent but possesses a distinct chemical scaffold and reversible binding mode. Compared to safinamide (IC50 MAO-B = 98 nM; SI ≈ 5918) , MAO-B-IN-30 exhibits a lower selectivity index.

Parkinson's disease Neurodegeneration MAO-B inhibition

Reversible Inhibition and Binding Affinity: Kinetic Differentiation from Irreversible Inhibitors

Lineweaver-Burk analysis reveals that MAO-B-IN-30 is a reversible inhibitor of MAO-B, with a Ki value of 0.044 ± 0.002 µM [1]. This contrasts sharply with the irreversible, covalent mechanism of selegiline and rasagiline, which form stable adducts with the FAD cofactor of MAO-B [2]. The reversible nature of MAO-B-IN-30 allows for dynamic equilibrium between enzyme-bound and free inhibitor states, enabling washout experiments and study of reversible enzyme modulation [1].

Enzyme kinetics Reversible inhibition MAO-B mechanism

Predicted CNS Permeability: In Vitro Blood-Brain Barrier Penetration Assessment

MAO-B-IN-30 was evaluated for CNS permeability using the parallel artificial membrane permeability assay (PAMPA). The compound exhibited a permeability value (Pe) of 5.92 × 10⁻⁶ cm/s, which falls within the range predictive of blood-brain barrier penetration [1]. While direct comparative PAMPA data for rasagiline or selegiline are not provided in the same study, this experimental confirmation differentiates MAO-B-IN-30 from many research-stage MAO-B inhibitors that lack explicit CNS permeability data [1].

Blood-brain barrier CNS penetration PAMPA assay

Cellular Neuroprotection and Anti-Inflammatory Effects in SH-SY5Y Neuroblastoma Model

In LPS-intoxicated SH-SY5Y human neuroblastoma cells, pre-treatment with MAO-B-IN-30 (at 10 µM) significantly reduced the production of pro-inflammatory cytokines TNF-α, IL-6, and NF-kB, and concurrently restored antioxidant enzyme levels (SOD, CAT, GSH, GPx) [1]. The compound exhibited antiproliferative activity with an IC50 of 97.15 µM in SH-SY5Y cells without overt cytotoxicity at lower concentrations [1]. While selegiline and rasagiline are known to possess neuroprotective properties in various models, direct quantitative comparisons in the identical LPS-SH-SY5Y assay are unavailable [2].

Neuroprotection Oxidative stress Neuroinflammation

Optimal Research Use Cases for MAO-B-IN-30 Based on Evidence


Reversible MAO-B Inhibition in Cellular Models of Parkinson's Disease

Utilize MAO-B-IN-30 (0.1–10 µM) in SH-SY5Y or primary neuronal cultures to study the consequences of transient MAO-B inhibition on dopamine metabolism and mitochondrial function. The compound's reversible mechanism (Ki = 0.044 µM) [1] allows for acute, washout-controlled experiments, avoiding the persistent enzyme inactivation caused by irreversible inhibitors like selegiline or rasagiline. This is particularly valuable for dissecting temporal aspects of MAO-B-dependent oxidative stress.

Investigating Neuroinflammation and Antioxidant Responses in LPS-Stimulated Neuroblastoma Cells

Employ MAO-B-IN-30 at 10 µM to pre-treat SH-SY5Y cells prior to LPS exposure to evaluate its capacity to reduce pro-inflammatory cytokines (TNF-α, IL-6, NF-kB) and restore endogenous antioxidant defenses (SOD, CAT, GSH, GPx) [1]. This model is directly supported by published data and provides a platform for exploring the crosstalk between MAO-B activity and neuroinflammatory signaling pathways relevant to Parkinson's disease.

In Vitro Blood-Brain Barrier Permeability Screening and CNS Drug Development

Use MAO-B-IN-30 as a benchmark compound in PAMPA or cell-based BBB models (e.g., hCMEC/D3) to calibrate permeability assays. The compound's established PAMPA Pe value of 5.92 × 10⁻⁶ cm/s [1] serves as a reference point for novel MAO-B inhibitor candidates. Its confirmed CNS permeability also makes it suitable as a tool compound in ex vivo brain slice preparations where BBB integrity is bypassed.

Structure-Activity Relationship (SAR) Studies on Isatin-Derived MAO-B Inhibitors

Leverage MAO-B-IN-30 as a lead scaffold (isatin-hydrazone) for medicinal chemistry optimization. Its well-characterized enzymatic profile (MAO-B IC50 = 0.082 µM, SI = 233.85) [1] and available molecular docking models with MAO-B [1] provide a robust starting point for designing analogs with improved potency, selectivity, or pharmacokinetic properties. The compound's halogenated benzohydrazide moiety offers a clear handle for structural diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAO-B-IN-30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.